3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid (3-C5FPA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the trifluoromethylbenzoic acid family, which is characterized by a trifluoromethyl group attached to the benzene ring. 3-C5FPA has been studied for its ability to modulate the activity of various proteins, enzymes, and other molecules in biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to and modulates the activity of various proteins, enzymes, and other molecules in biochemical and physiological processes. For example, it has been shown to bind to and inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to bind to and inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of neurotransmitter release. Other potential effects of 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% include inhibition of the enzyme 5-lipoxygenase (5-LOX) and inhibition of the enzyme histone deacetylase (HDAC).
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its ability to modulate the activity of various proteins, enzymes, and other molecules in biochemical and physiological processes. It is also relatively easy to synthesize and is available in 95% purity. The main limitation of using 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that its effects on biochemical and physiological processes are not fully understood.
Future Directions
Future research on 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% could focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore the potential therapeutic applications of 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%, such as its potential use as an anti-inflammatory or analgesic agent. Further research could also be conducted to explore the potential of 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% as a modulator of other proteins, enzymes, and molecules involved in biochemical and physiological processes.
Synthesis Methods
3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been synthesized in a variety of ways, including a method developed by K. K. Jain et al. (2003). This method involves the reaction of 3-chloro-5-fluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine. The resulting product was purified by column chromatography to yield 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% in 95% purity.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its potential applications in scientific research. It has been shown to be able to modulate the activity of various proteins, enzymes, and other molecules in biochemical and physiological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 3-(3-Chloro-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of neurotransmitter release.
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-4-8(5-12(16)6-11)7-1-9(13(20)21)3-10(2-7)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXJWOXAJATPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690527 |
Source
|
Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-33-4 |
Source
|
Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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